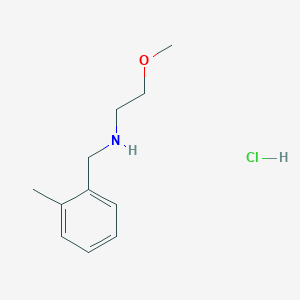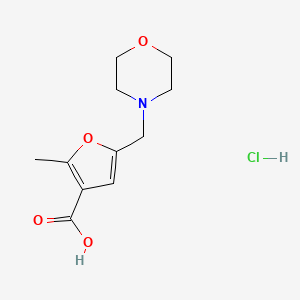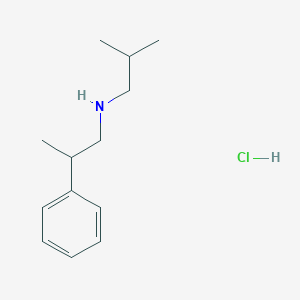![molecular formula C18H24ClNO B3086039 {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride CAS No. 1158461-42-7](/img/structure/B3086039.png)
{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Vue d'ensemble
Description
The compound “{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride” is a complex organic molecule. It contains a benzene ring (phenyl group), an ether group (benzyloxy), an amine group, and a butyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage (benzyloxy), the attachment of the butyl group, and the introduction of the amine group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms . The benzene ring and the ether group would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring could undergo electrophilic aromatic substitution reactions, while the ether group could be cleaved under acidic conditions . The amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its overall stability and possibly its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Antimicrobial Applications: Derivatives of structurally similar compounds have been synthesized and evaluated for antimicrobial activity. For instance, N-Substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Catalysis and Organic Synthesis
- Catalytic Applications: Research on compounds with benzylamine functionalities includes their use in catalytic processes. For example, Ir-catalyzed allylic aminations leading to high enantioselectivity in the synthesis of cyclic beta-amino alcohol derivatives highlight the relevance of such structures in synthetic organic chemistry, potentially offering routes to synthesize complex molecules including pharmaceuticals (Lee et al., 2007).
Material Science and Polymerization
- Polymerization Catalysts: The structural motif of benzylamine derivatives is also explored in the context of polymerization. Lanthanide complexes with benzoxazine-functionalized amine ligands have shown efficacy in the ring-opening polymerization of cyclic esters, presenting a method to synthesize polymers with potential applications in biodegradable materials and drug delivery systems (Liang et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition: Amine derivatives have been assessed for their performance as corrosion inhibitors on mild steel in acidic media. The protective film formation by these compounds on the steel surface highlights their utility in industrial applications where corrosion resistance is crucial (Boughoues et al., 2020).
Photocatalytic Properties
- Photocatalytic Applications: Coordination polymers based on amine derivatives have been explored for their photocatalytic properties, particularly in the degradation of pollutants like methylene blue in water, underscoring their potential in environmental remediation and sustainable chemistry applications (Cheng et al., 2016).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it.
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16;/h4-12,15,19H,3,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHIAUGTIICFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085961.png)
![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085968.png)

amine hydrochloride](/img/structure/B3085984.png)
amine hydrochloride](/img/structure/B3085997.png)


![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)


![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
amine hydrochloride](/img/structure/B3086029.png)

![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)